Allomatrine
Overview
Description
Allomatrine is a naturally occurring alkaloid primarily found in the bark of the Sophora japonica plant . It is a tetracyclic quinolizidine alkaloid with a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol . This compound is known for its various pharmacological properties, including antinociceptive and antitumor effects .
Mechanism of Action
Target of Action
Allomatrine, also known as sophoridine, is a natural quinolizidine alkaloid . It primarily targets peripheral chemoreceptors expressed on carotid bodies . These chemoreceptors play a crucial role in monitoring the oxygen levels in the blood and help regulate the body’s respiratory rate.
Mode of Action
This compound acts as an agonist at these peripheral chemoreceptors . By binding to these receptors, it enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .
Result of Action
The primary result of this compound’s action is the enhancement of respiration, particularly in patients with chronic obstructive pulmonary disease . By increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, this compound can help improve the respiratory function in these patients.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, light, and pollution could potentially impact the effectiveness of this compound . Additionally, diet and lifestyle factors, such as nutrition and stress levels, can also influence how the body responds to this compound . .
Biochemical Analysis
Biochemical Properties
Allomatrine interacts with κ-opioid receptors, which are proteins involved in pain perception . The interaction between this compound and these receptors is believed to be responsible for its antinociceptive properties .
Cellular Effects
This compound has been shown to inhibit the proliferation and invasion of human lung cancer A549 cells in vitro by promoting apoptosis, inducing ROS production, inhibiting ubiquitin proteasome, arresting cell cycle .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily through its interaction with κ-opioid receptors . This interaction leads to the activation of these receptors, which in turn mediates its antinociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allomatrine can be synthesized through several methods. One common approach involves the total synthesis of matrine alkaloids, which includes a series of intramolecular cycloadditions and hydrogenation steps . The synthesis starts with simple acyclic precursors and forms the tetracyclic natural product framework through orchestrated sequences of reactions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the Sophora japonica plant. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound . The compound is then further processed to meet industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Allomatrine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as isomatrine and sophoridine .
Scientific Research Applications
Allomatrine has a wide range of scientific research applications:
Comparison with Similar Compounds
Matrine: Another quinolizidine alkaloid with similar pharmacological properties but different stereochemistry.
Sophoridine: A structurally related compound with distinct biological activities.
Oxymatrine: Known for its antiviral and anticancer properties.
Uniqueness: Allomatrine is unique due to its specific stereochemistry and the presence of four asymmetric centers, which contribute to its distinct pharmacological profile . Its ability to activate κ-opioid receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,2R,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-KYEXWDHISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118430 | |
Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-39-4 | |
Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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